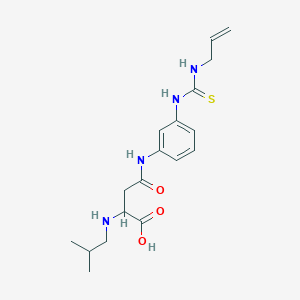
4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H26N4O3S and its molecular weight is 378.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-((3-(3-Allylthioureido)phenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H22N4O3S, with a molecular weight of approximately 350.43 g/mol. The structure features an allylthioureido group, which is known to enhance biological activity due to its ability to interact with various biological targets.
Research indicates that compounds similar to This compound often exert their biological effects through:
- Inhibition of Enzymatic Activity : Many thiourea derivatives inhibit enzymes involved in cancer cell proliferation.
- Antiproliferative Effects : These compounds can disrupt the cell cycle, particularly at the G2/M phase, leading to apoptosis in cancer cells.
- Angiogenesis Inhibition : Some studies have shown that these compounds can inhibit new blood vessel formation, which is crucial for tumor growth.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its analogs. Below is a summary of key findings:
Antiproliferative Activity
A study assessed the antiproliferative effects of various derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition with IC50 values in the nanomolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 0.5 | Cell Cycle Arrest |
| Compound B | HT-29 (Colon Cancer) | 0.8 | Apoptosis Induction |
| This compound | M21 (Melanoma) | 1.0 | Cytoskeleton Disruption |
Angiogenesis Inhibition
In chick chorioallantoic membrane (CAM) assays, the compound demonstrated significant inhibition of angiogenesis comparable to established anti-cancer agents like combretastatin A-4. This suggests potential use in cancer therapies targeting tumor vasculature.
Case Studies
- Case Study on MCF7 Cells : In vitro studies showed that treatment with the compound led to a decrease in cell viability and induced apoptosis through caspase activation.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates, indicating its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-(2-methylpropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-4-8-19-18(26)22-14-7-5-6-13(9-14)21-16(23)10-15(17(24)25)20-11-12(2)3/h4-7,9,12,15,20H,1,8,10-11H2,2-3H3,(H,21,23)(H,24,25)(H2,19,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZNAKOATOJBGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














